Enisoprost is a synthetic PGE1 analogue and has been shown to have antisecretory and antipeptic effects.
Related Compounds
SC-36067
Compound Description: SC-36067 ((+/-)11α, 16ζ-dihydroxy-16-methyl-9-oxoprost-4Z, 13E-dien-1-oic acid) is the primary active metabolite of enisoprost, formed through rapid de-esterification. [] It also undergoes further metabolism via β-oxidation, ω-oxidation, and 9-keto-reduction. []
Misoprostol
Compound Description: Misoprostol is a synthetic prostaglandin E1 (PGE1) analog. [, , , ] It demonstrates potent gastric antisecretory activity, albeit with a higher diarrheagenic potential compared to enisoprost. [, , ] Misoprostol exhibits a lower binding affinity for gastric PGE receptors compared to SC-46275. []
Relevance: Both misoprostol and enisoprost belong to the PGE1 analog class and share structural similarities. [] They exhibit comparable pharmacological effects, including gastric antisecretory and mucosal protective properties, although enisoprost demonstrates greater potency and a reduced diarrheagenic profile. [, , ]
SC-46275
Compound Description: SC-46275 is a synthetic prostaglandin, specifically an ω-chain cyclopentenyl analog of enisoprost. [, , ] This compound demonstrates potent gastric antisecretory and mucosal protective properties, surpassing misoprostol in potency. [, ] Notably, SC-46275 exhibits a significantly lower diarrheagenic potential compared to misoprostol. [, ] Its receptor binding profile indicates a preference for gastric over intestinal PGE receptors, particularly the EP3 subtype. [, ]
Relevance: SC-46275 shares a close structural resemblance to enisoprost, with the key difference being the ω-chain cyclopentenyl modification. [] This alteration contributes to SC-46275's enhanced selectivity for gastric PGE receptors, resulting in potent antisecretory activity and reduced diarrheagenic effects compared to enisoprost. [, , ]
18-Cycloalkyl Analogues of Enisoprost
Compound Description: This series of compounds involves the introduction of various cycloalkyl substituents at the 18-position of the enisoprost molecule. [] The aim was to hinder ω-chain metabolism and prolong the duration of gastric antisecretory activity. [] Among these analogs, the cyclobutyl derivative showed a longer duration of antisecretory action compared to enisoprost and other cycloalkyl analogs. [] Interestingly, these analogs exhibited low diarrheogenic activity in rats. []
Relevance: These analogs directly stem from structural modifications to the enisoprost molecule, aiming to enhance its pharmacokinetic and pharmacodynamic properties. [] While some analogs displayed reduced potency compared to enisoprost, the cyclobutyl derivative achieved a prolonged duration of action, indicating the potential for improved therapeutic outcomes. []
Compound Description: This analog introduces a fluorine atom at the 4-position of the enisoprost molecule. []
Relevance: This structural modification significantly diminished both the gastric antisecretory and mucosal protective activities of the analog compared to enisoprost, highlighting the importance of the 4-position for its pharmacological effects. []
Compound Description: This series of compounds explores replacing the cyclic ω-chain of enisoprost with acyclic conjugated diene structures. []
Relevance: These analogs provide insights into the structural requirements for enisoprost's activity. The research suggests that both the conjugated diene and overall spatial characteristics of the ω-chain are crucial for the pharmacological profile and selectivity of these compounds. []
Compound Description: These analogs focus on introducing unsaturation at the C-17 position and incorporating cycloalkyl or cycloalkenyl substituents at the 18-position of the enisoprost molecule. [] The 17E, 18-cyclopentenyl analog (5d) from this series exhibited potent gastric antisecretory activity in dogs while demonstrating weak diarrheagenic properties in rats, making it a promising antiulcer candidate. []
Relevance: This series of enisoprost analogs revealed the impact of omega-chain unsaturation on gastric antisecretory activity and diarrheagenic side effects. The discovery of the 17E, 18-cyclopentenyl analog (5d) with an improved therapeutic index compared to enisoprost underscores the potential for optimizing this class of compounds. []
PGE1 (Prostaglandin E1)
Compound Description: PGE1 is a naturally occurring prostaglandin with potent gastric antisecretory activity. [, , ] It binds to specific PGE receptors. []
Relevance: Enisoprost, as a synthetic PGE1 analog, is designed to mimic the therapeutic benefits of PGE1 while offering improved pharmacological properties. [] Both compounds share a structural resemblance and target the same PGE receptors. []
PGE2 (Prostaglandin E2)
Compound Description: PGE2 is another naturally occurring prostaglandin that, like PGE1, possesses gastric antisecretory activity and binds to specific PGE receptors. []
Relevance: The similar effects of PGE2 and PGE1, along with their shared receptor target, provide insights into the broader class of prostaglandins and their therapeutic potential in gastric disorders. Both compounds serve as valuable comparators to enisoprost in terms of their mechanism of action and potential therapeutic applications. []
16,16-Dimethyl PGE2
Compound Description: 16,16-dimethyl PGE2 is a prostaglandin E analog. []
Relevance: Similar to enisoprost and misoprostol, 16,16-dimethyl PGE2 reduced bacterial translocation after burn injury and improved survival rates, highlighting the potential of this class of compounds for this indication. [] This compound further reinforces the beneficial effects of PGE analogs in the context of burn injury. []
Source and Classification
Enisoprost is synthesized from natural sources of prostaglandins, particularly through chemical modifications of prostaglandin E1. It belongs to the class of compounds known as prostaglandin analogues. These compounds are characterized by their ability to interact with prostaglandin receptors in the body, influencing various physiological processes such as inflammation, gastric secretion, and vascular function.
Synthesis Analysis
The synthesis of Enisoprost involves several key steps that utilize various reagents and conditions to achieve the desired molecular structure. The most notable methods include:
Starting Materials: The synthesis typically begins with a precursor derived from prostaglandin E1.
Key Reactions:
The introduction of functional groups via alkylation or acylation reactions.
Use of protecting groups to prevent unwanted reactions during synthesis.
The formation of double bonds through elimination reactions.
Technical Parameters: Reaction temperatures, solvents, and catalysts are carefully controlled to optimize yield and purity. For instance, specific reaction conditions such as temperature ranges (often between 0°C to 50°C) and reaction times (from several hours to days) are critical for successful synthesis.
Molecular Structure Analysis
Enisoprost has a complex molecular structure characterized by multiple functional groups that confer its biological activity.
Molecular Formula: C20H34O5
Molecular Weight: Approximately 354.48 g/mol
Structural Features:
A hydroxyl group at the 16th carbon position.
A series of double bonds that contribute to its reactivity and interaction with biological targets.
The stereochemistry of Enisoprost is crucial for its activity; it possesses specific chiral centers that must be maintained during synthesis to ensure biological efficacy .
Chemical Reactions Analysis
Enisoprost participates in several chemical reactions that are vital for its biological function:
Receptor Binding: Enisoprost binds to specific prostaglandin receptors (such as EP receptors) in the gastric mucosa, initiating a cascade of intracellular events that lead to reduced gastric acid secretion.
Metabolic Degradation: The compound undergoes metabolic transformations in the liver, where it can be converted into various metabolites that may retain some biological activity or be excreted from the body.
These reactions are influenced by factors such as pH, temperature, and the presence of other biochemical agents .
Mechanism of Action
The mechanism by which Enisoprost exerts its effects involves:
Inhibition of Gastric Acid Secretion: By activating EP receptors on parietal cells in the stomach lining, Enisoprost decreases cyclic adenosine monophosphate levels, leading to reduced secretion of gastric acid.
Mucosal Protection: It promotes mucus secretion and bicarbonate production while enhancing mucosal blood flow, providing a protective barrier against irritants such as non-steroidal anti-inflammatory drugs .
Studies have shown that Enisoprost's effects are dose-dependent and can vary based on individual patient factors .
Physical and Chemical Properties Analysis
Enisoprost exhibits several important physical and chemical properties:
Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is sensitive to light and heat; thus, it must be stored under controlled conditions to maintain its efficacy.
pKa Values: The pKa values indicate its acidic properties, which are crucial for understanding its behavior in biological systems.
These properties influence its formulation for pharmaceutical applications .
Applications
Enisoprost has several significant applications in medicine:
Gastroprotective Agent: It is primarily used for preventing gastric ulcers, especially in patients taking non-steroidal anti-inflammatory drugs.
Labor Induction: In obstetrics, Enisoprost can be used to induce labor due to its ability to stimulate uterine contractions.
Research Applications: Studies involving Enisoprost contribute to understanding gastrointestinal pharmacology and the development of new therapeutic agents targeting similar pathways .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EF1502 is a potent and selective GABA transporter inhibitor. EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol.
Efatutazone Dihydrochloride is the dihydrochloride salt of efatutazone, an orally bioavailable agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. Efatutazone binds to and activates PPAR-gamma, a nuclear hormone receptor and a ligand-activated transcription factor controling gene expression involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation. Mediated through activation of PPAR-gamma, this agent is capable of inducing cell differentiation and apoptosis, thereby leading to a reduction in cellular proliferation.
Efavirenz is 1,4-Dihydro-2H-3,1-benzoxazin-2-one substituted at the 4 position by cyclopropylethynyl and trifluoromethyl groups (S configuration) and at the 6 position by chlorine. A non-nucleoside reverse transcriptase inhibitor with activity against HIV, it is used with other antiretrovirals for combination therapy of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is a benzoxazine, an acetylenic compound, an organochlorine compound, an organofluorine compound and a member of cyclopropanes. Efavirenz is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and in children. Efavirenz is always used in combination with other HIV medicines. Efavirenz (brand names Sustiva® and Stocrin®) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is used as part of highly active antiretroviral therapy (HAART) for the treatment of a human immunodeficiency virus (HIV) type 1. For HIV infection that has not previously been treated, efavirenz and lamivudine in combination with zidovudine or tenofovir is the preferred NNRTI-based regimen. Efavirenz is also used in combination with other antiretroviral agents as part of an expanded postexposure prophylaxis regimen to prevent HIV transmission for those exposed to materials associated with a high risk for HIV transmission. Efavirenz is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of efavirenz is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 3A4 Inhibitor. Efavirenz is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection. Efavirenz is associated with a low rate of serum enzyme elevations during therapy and is an uncommon, but well established cause of clinically apparent acute liver injury. Efavirenz is a natural product found in Penicillium griseofulvum and Stachybotrys chartarum with data available. Efavirenz is a synthetic non-nucleoside reverse transcriptase (RT) inhibitor with antiviral activity. Efavirenz binds directly to the human immunodeficiency virus type 1 (HIV-1) RT, an RNA-dependent DNA polymerase, blocking its function in viral DNA replication. In combination with other antiretroviral drugs, this agent has been shown to significantly reduce HIV viral load, retarding or preventing damage to the immune system and reducing the risk of developing AIDS. Efavirenz induces activity of the cytochrome P450 system, accelerating its own metabolism.
Efegatran, also known as GYKI-14166, RGH-2958 and LY294468, a thrombin inhibitor which is being developed by IVAX for the potential treatment of thromboembolic disorders. Efegatran was synthesized by the Hungarian Institute for Drug Research (IDR), which conducted phase II trials for angina in Hungary, and phase II trials for thrombosis in collaboration with Lilly in the US. However, nodevelopment has been reported by Lilly since IDR was taken over by IVAX in 1999. In preliminary dose-ranging trials in unstable angina, the compound had a similar efficacy to heparin at the highest dose studied (0.1mg/kg bolus plus a 48 h infusion of 0.84 mg/kg/h). Thrombophlebitis was the only side effect observed.
Efinaconazole is a member of the class of triazoles that is butan-2-ol which is substituted at positions 1, 2, and 3 by 1,2,4-triazol-1-yl, 2,4-difluorophenyl, and 4-methylenepiperidin-1-yl groups, respectively (the 2R,3R stereoisomer). It is an antifungal drug used for the topical treatment of onychomycosis (a nail infection caused mainly by dermatophytes). It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor. It is an organofluorine compound, an olefinic compound, a member of piperidines, a tertiary alcohol, a tertiary amino compound, a conazole antifungal drug and a triazole antifungal drug. Efinaconazole is a 14 alpha-demethylase inhibitor indicated in the treatment of fungal infection of the nail, known as onychomycosis. It was approved for use in Canada and the USA in 2014 and is marketed by Valeant Pharmaceuticals North America LLC under the name Jublia. Efinaconazole is an Azole Antifungal. Efinaconazole is a triazole compound, with antifungal activity. Upon administration, efinaconazole targets, binds to and inhibits 14-alpha-demethylase, a cytochrome P450-dependent enzyme. Inhibition of 14-alpha-demethylase prevents the conversion of lanosterol to ergosterol, an important component of the fungal cell wall. Inhibition of ergosterol synthesis changes the fungal cell membrane composition and integrity, alters membrane permeability and eventually leads to fungal cell lysis.